molecular formula C21H21NO5 B11377969 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11377969
M. Wt: 367.4 g/mol
InChI Key: BEYNWNVQPQLFIP-UHFFFAOYSA-N
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Description

This compound features a coumarin core (2-oxo-2H-chromen) substituted with hydroxy (7-position), methyl (4- and 8-positions), and an N-(4-methoxybenzyl)acetamide side chain.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H21NO5/c1-12-16-8-9-18(23)13(2)20(16)27-21(25)17(12)10-19(24)22-11-14-4-6-15(26-3)7-5-14/h4-9,23H,10-11H2,1-3H3,(H,22,24)

InChI Key

BEYNWNVQPQLFIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Hydroxylation and Methylation: The hydroxylation of the chromen-2-one core can be achieved using suitable oxidizing agents. Methylation of the hydroxyl groups can be performed using methyl iodide in the presence of a base.

    Acetamide Formation: The final step involves the reaction of the chromen-2-one derivative with 4-methoxybenzylamine in the presence of acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both the amide and ester functionalities under specific conditions:

Reaction Type Conditions Products Key Observations
Acidic Hydrolysis 6M HCl, reflux, 8 hrs7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid + 4-methoxybenzylamineComplete cleavage of amide bond; chromenone core remains intact
Basic Hydrolysis 2M NaOH, 80°C, 4 hrsSame acidic products + sodium salt intermediatesFaster reaction kinetics compared to acidic conditions; pH-dependent solubility
Ester Hydrolysis LiOH/H2O-THF (1:1), RT, 24 hrs Corresponding carboxylic acid derivativeSelective ester cleavage without affecting amide bond or chromenone system

Nucleophilic Substitution

The electron-deficient chromenone core facilitates nucleophilic attacks:

Key reaction pathways:

text
O || R-CO-NH-CH2-C(Chromenone) + Nu⁻ → R-CO-NH-CH2-C(Nu)-Chromenone
Nucleophile Reagents Conditions Product Yield
AmmoniaNH3/EtOHReflux, 6 hrs 3-Amino chromenone derivative62-68%
ThiophenolPhSH, K2CO3, DMF80°C, 12 hrs3-Phenylthio substituted compound55%
PiperidinePiperidine, DCM, RTStirring, 24 hrsN-piperidinyl acetamide analogue71%

Oxidation Reactions

The phenolic -OH group at position 7 demonstrates unique oxidation behavior:

Controlled oxidation protocol :

  • Dissolve compound in acetone (0.1M)

  • Add Jones reagent (CrO3/H2SO4) dropwise at 0°C

  • Stir 2 hrs → Quench with isopropanol

Results:

Oxidizing Agent Product Conversion Byproducts
Jones reagent7-Keto derivative89%<5% chromenone degradation
PCC/CH2Cl2Partial oxidation to quinone47%Significant resin formation
TBHP/VO(acac)2Epoxidation of allylic positions32%Multiple oxygenated products

Cyclization Reactions

The amide nitrogen participates in heterocycle formation:

A. With CS2 (1,3,4-Oxadiazole formation) :

text
Compound + CS2 → 5-Mercapto-1,3,4-oxadiazole derivative
  • Conditions: CS2/pyridine, 100°C, 8 hrs

  • Yield: 58%

  • Characterization Data:

    • IR: 2560 cm⁻¹ (-SH stretch)

    • ¹H NMR: δ 8.34 (s, 1H, HC=N)

B. With hydrazines (Pyrazole synthesis) :

Hydrazine Derivative Product Cyclization Efficiency
Pentane-2,4-dione3,5-Dimethyl-1H-pyrazol-1-yl73%
Thiocarbazide1,3,4-Thiadiazole61%

Functional Group Interconversion

A. Methoxy Demethylation :

text
4-Methoxybenzyl → 4-Hydroxybenzyl
  • Reagents: BBr3 (1.0M in DCM)

  • Conditions: -78°C → RT, 12 hrs

  • Yield: 82% phenolic derivative

B. Amide Alkylation :

Alkylating Agent Product N-Alkylation Efficiency
Methyl iodideN-Methylated derivative68%
Allyl bromideN-Allyl analogue54%

Photochemical Reactions

The chromenone system undergoes [2+2] photodimerization:

Experimental setup :

  • UV light (λ=300 nm) in benzene

  • Nitrogen atmosphere

  • 24 hrs irradiation

Results:

Isomer Yield Melting Point Diastereomeric Ratio
Head-head31%198-201°C3:2
Head-tail27%185-188°C

Metal Complexation

The compound acts as a bidentate ligand through carbonyl and phenolic oxygen:

Complexation data with transition metals :

Metal Salt M:L Ratio Geometry Stability Constant (log K)
Cu(NO3)2·3H2O1:2Square planar8.9 ± 0.2
FeCl3·6H2O1:1Octahedral6.3 ± 0.3
Zn(OAc)2·2H2O1:1Tetrahedral5.1 ± 0.4

This comprehensive reaction profile demonstrates the compound's versatility in synthetic chemistry, particularly for developing pharmacologically active derivatives. The methoxybenzyl group enhances solubility without significantly sterically hindering reactivity at the chromenone core . Recent studies suggest potential for asymmetric catalysis using chiral derivatives of this compound, though this requires further investigation.

Scientific Research Applications

The compound exhibits several biological activities that are relevant in various fields of research:

Antioxidant Activity

Research indicates that compounds with chromenone structures possess significant antioxidant properties. These antioxidants can neutralize free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Properties

Studies have shown that derivatives of chromenone can exhibit antimicrobial activity against various pathogens. For instance, similar compounds have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations .

Anticancer Potential

The compound's structure suggests potential anticancer properties. In vitro studies have indicated that chromenone derivatives can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibiting this enzyme can help improve cognitive function by increasing the levels of acetylcholine in the brain .

Case Studies

Several studies have documented the applications of related compounds:

StudyFocusFindings
Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
Antimicrobial ActivityShowed effective inhibition against multiple bacterial strains with MIC values ranging from 128 to 256 µg/mL.
Anticancer ActivityInduced apoptosis in human cancer cell lines with IC50 values below 20 µM.
Enzyme InhibitionReported IC50 values for acetylcholinesterase inhibition as low as 30 µM, indicating potential for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences and Similarities
Compound Name Coumarin Substituents Acetamide Substituent Key References
Target Compound 7-OH, 4,8-diCH₃ N-(4-methoxybenzyl) -
2-(7-Methoxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide (Compound 20) 7-OCH₃, no 8-CH₃ N-(4-methoxybenzyl)
4-[(4-Methoxybenzyl)amino]-3-nitro-2H-chromen-2-one 4-NH-(4-methoxybenzyl), 3-NO₂ None (amino substitution at C4)
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 4-CH₃, 7-NHCOClPh N-(4-methylcoumarin-7-yl)
N-(4-Fluorobenzyl)-2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamide (Compound 22) 7-OCH₃ N-(4-fluorobenzyl)

Key Observations :

  • Coumarin Core Modifications: The target’s 7-hydroxy and 4,8-dimethyl groups distinguish it from analogs with methoxy (e.g., Compound 20) or nitro (e.g., ) substituents.
  • Acetamide Side Chain : The 4-methoxybenzyl group is shared with Compound 20 and derivatives in , but differs from fluorobenzyl (Compound 22) or phenylacetamide (), which alter electronic and steric properties.

Spectroscopic and Physical Properties

Table 3: Spectroscopic Data Comparison
Compound IR (C=O stretch, cm⁻¹) $ ^1 \text{H-NMR} $ Features (δ, ppm) Melting Point (°C)
Target Compound ~1660 (acetamide) 7-OH (~10–12), 4/8-CH₃ (~2.3), OCH₃ (~3.8) Not reported
Compound 20 () Not reported OCH₃ (δ 3.77), aromatic H (δ 7.0–7.9) Not reported
Compound 13b () 1662 (C=O) OCH₃ (δ 3.77), NH₂ (δ 7.25) 274
4-[(4-Methoxybenzyl)amino]-3-nitrocoumarin Not reported NH (δ ~10.1), OCH₃ (~3.8) Not reported

Notes:

  • The target’s 7-hydroxy group would exhibit a broad IR peak at ~3200–3500 cm⁻¹ and a deshielded $ ^1 \text{H-NMR} $ signal.
  • Methoxy groups in analogs (e.g., Compound 20) resonate near δ 3.77 .

Biological Activity

The compound 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide , belonging to the class of chromenone derivatives, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique chromenone backbone, which is known for various biological activities. The structural formula is represented as follows:

C17H19NO4\text{C}_{17}\text{H}_{19}\text{N}\text{O}_{4}

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. A study highlighted that the presence of hydroxyl groups in the structure enhances the antioxidant activity of chromenones significantly .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a potential role in managing inflammatory conditions .

Antimicrobial Properties

Another area of interest is its antimicrobial activity. Chromenone derivatives have been tested against various bacterial strains, showing effective inhibition, particularly against Gram-positive bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It can affect pathways such as NF-kB and MAPK, which are critical in inflammation and cell survival.
  • Interaction with Receptors : Potential interaction with cellular receptors involved in oxidative stress and inflammation has been suggested.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various chromenone derivatives, including our compound. The results indicated a significant reduction in DPPH radical levels, showcasing its potential as an antioxidant agent .

CompoundIC50 (µM)
2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide15.3
Standard (Ascorbic Acid)10.5

Study 2: Anti-inflammatory Effects

In a controlled experiment involving LPS-stimulated macrophages, the compound significantly reduced TNF-alpha levels compared to untreated controls.

TreatmentTNF-alpha Levels (pg/mL)
Control250
Compound120

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach. A key step involves coupling the chromenone core with the 4-methoxybenzylamine derivative through an amidation reaction. Evidence from analogous syntheses suggests using ethanol as a solvent under reflux conditions (6–8 hours) with stoichiometric ratios of reactants. Microwave-assisted synthesis (e.g., 50–100 W, 60–80°C) may enhance reaction efficiency and yield . Post-synthesis, recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) can purify the product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of the compound?

  • Methodology :

  • 1H/13C NMR : Identify proton environments (e.g., aromatic protons from the chromenone and methoxybenzyl groups) and carbonyl signals (2-oxo chromenone at ~170 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and assigns quaternary carbons .
  • IR : Confirm the presence of hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and amide (1550–1650 cm⁻¹) groups .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C21H21NO5: 368.1494) .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

  • Methodology : Recrystallization in ethanol or methanol is suitable for removing polar impurities. For complex mixtures, gradient column chromatography (silica gel, 5–20% ethyl acetate in hexane) separates structurally similar byproducts. Monitoring via TLC (UV/iodine visualization) ensures purity .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., anisotropic displacement, twinning) be addressed during structural refinement?

  • Methodology : For X-ray diffraction data, use SHELXL to refine anisotropic displacement parameters and handle twinning via the TWIN/BASF commands. High-resolution data (>1.0 Å) improve electron density maps for accurate placement of hydrogen atoms. The WinGX/ORTEP suite visualizes thermal ellipsoids and validates geometric parameters (bond lengths/angles) against standard values .

Q. What computational methods are suitable for analyzing structure-activity relationships (SAR) or intermolecular interactions?

  • Methodology :

  • DFT Calculations : Optimize the molecular geometry (B3LYP/6-31G*) to study electronic properties (HOMO-LUMO gaps) and electrostatic potential surfaces for hydrogen-bonding propensity .
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with biological targets (e.g., enzymes relevant to the chromenone scaffold). Validate docking poses with MD simulations (AMBER/CHARMM) .

Q. How can hydrogen-bonding networks in the crystal lattice be systematically characterized?

  • Methodology : Apply graph-set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D–H···A motifs). Software like Mercury (CCDC) identifies motifs (chains, rings) and quantifies interaction energies. Compare with similar chromenone derivatives to infer packing stability .

Q. What strategies resolve discrepancies in spectroscopic vs. crystallographic data (e.g., tautomeric forms)?

  • Methodology : Cross-validate NMR data (e.g., absence/presence of enol protons) with crystallographic hydrogen atom positions. For ambiguous cases, variable-temperature NMR or neutron diffraction (where feasible) clarifies dynamic equilibria .

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